molecular formula C12H15F3N4O B2769792 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 2380175-06-2

1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

Cat. No.: B2769792
CAS No.: 2380175-06-2
M. Wt: 288.274
InChI Key: UQNMOAIHIYVHFR-UHFFFAOYSA-N
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Description

1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine moiety and a propanone group

Preparation Methods

The synthesis of 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with neurotransmitter receptors, while the pyridazine ring may inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct physicochemical and biological properties.

Properties

IUPAC Name

1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c1-2-11(20)19-7-5-18(6-8-19)10-4-3-9(16-17-10)12(13,14)15/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMOAIHIYVHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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